5-Ethyl-3-hydrazinyl-1H-1,2,4-triazole
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Overview
Description
5-Ethyl-3-hydrazinyl-1H-1,2,4-triazole is a heterocyclic compound belonging to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-3-hydrazinyl-1H-1,2,4-triazole typically involves the reaction of acyl hydrazides with ethyl 2-ethoxy-2-iminoacetate hydrochloride . This reaction proceeds under mild conditions and yields the desired triazole derivative in good to excellent yields. Another method involves the annulation of nitriles with hydrazines, which can be expanded to a wide range of triazoles .
Industrial Production Methods
Industrial production of 1,2,4-triazoles often involves large-scale synthesis using readily available starting materials such as acyl hydrazides and ethyl 2-ethoxy-2-iminoacetate hydrochloride. The process is optimized for high yield and purity, ensuring the compound’s suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-3-hydrazinyl-1H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at the nitrogen atoms or the ethyl group, often using halogenating agents or nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Halogenating agents: Chlorine, bromine.
Nucleophiles: Ammonia, amines
Major Products
The major products formed from these reactions include various substituted triazoles, hydrazides, and nitriles. These products are valuable intermediates in the synthesis of pharmaceuticals and other bioactive compounds .
Scientific Research Applications
5-Ethyl-3-hydrazinyl-1H-1,2,4-triazole has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-Ethyl-3-hydrazinyl-1H-1,2,4-triazole involves its interaction with various molecular targets and pathways. For instance, in antifungal applications, it inhibits the biosynthesis of ergosterol, a key component of fungal cell membranes . This inhibition disrupts the integrity of the fungal cell membrane, leading to cell death. The compound also exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole: Another member of the triazole family, known for its use in click chemistry and drug development.
4-Amino-3-hydrazino-5-mercapto-1,2,4-triazole: Used in the determination of aldehydes and other reactive chemicals.
5-Amino-1H-1,2,4-triazole-3-carbohydrazide: Known for its applications in the synthesis of coordination polymers and luminescent materials.
Uniqueness
5-Ethyl-3-hydrazinyl-1H-1,2,4-triazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl and hydrazinyl groups enhance its reactivity and make it a versatile intermediate in various synthetic pathways .
Properties
CAS No. |
88141-03-1 |
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Molecular Formula |
C4H9N5 |
Molecular Weight |
127.15 g/mol |
IUPAC Name |
(5-ethyl-1H-1,2,4-triazol-3-yl)hydrazine |
InChI |
InChI=1S/C4H9N5/c1-2-3-6-4(7-5)9-8-3/h2,5H2,1H3,(H2,6,7,8,9) |
InChI Key |
MKBANHDYXWZZRO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=NN1)NN |
Origin of Product |
United States |
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